molecular formula C35H38N6O6 B600948 N-Cilexetil Candesartan Ethyl Ester CAS No. 1391054-45-7

N-Cilexetil Candesartan Ethyl Ester

Numéro de catalogue: B600948
Numéro CAS: 1391054-45-7
Poids moléculaire: 638.73
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cilexetil Candesartan Ethyl Ester is a pharmacological compound belonging to the class of angiotensin II receptor blockers. It is primarily used in the management of hypertension and related cardiovascular disorders. This compound is a prodrug, which means it is converted into its active form, candesartan, in the body. Candesartan works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

Mécanisme D'action

Target of Action

N-Cilexetil Candesartan Ethyl Ester, also known as Candesartan cilexetil, primarily targets the type-1 angiotensin II receptor (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .

Mode of Action

Candesartan cilexetil works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II . As a result, it prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan cilexetil is the RAAS . By blocking the AT1 receptor, Candesartan cilexetil antagonizes the effects of angiotensin II, a key component of the RAAS . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

Candesartan cilexetil is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces . After single and repeated administration, the pharmacokinetics of candesartan are linear for oral doses up to 32 mg of candesartan cilexetil .

Result of Action

The primary result of Candesartan cilexetil’s action is a decrease in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Analyse Biochimique

Biochemical Properties

N-Cilexetil Candesartan Ethyl Ester is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . Candesartan confers blood pressure lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

This compound, through its active metabolite candesartan, lowers blood pressure by antagonizing the RAAS . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to candesartan, which competes with angiotensin II for binding to the AT1 receptor . This competition prevents the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

In spontaneously hypertensive rats, a single oral dose of this compound reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect lasted for more than 1 week .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, a single oral dose of 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .

Metabolic Pathways

The primary metabolic pathway of this compound involves its conversion to candesartan . Candesartan is minimally metabolized in the liver via glucuronidation and oxidation .

Transport and Distribution

This compound is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the AT1 receptor, which is typically located on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:

    Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.

    Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Esterification: The resulting compound is esterified with ethyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.

Common Reagents and Conditions

    Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

    Candesartan: The major product formed from the hydrolysis of this compound.

    Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Cilexetil Candesartan Ethyl Ester has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of ester hydrolysis and angiotensin II receptor antagonism.

    Biology: Used in studies of cardiovascular physiology and the renin-angiotensin system.

    Medicine: Used in the development of new antihypertensive drugs and in clinical studies of hypertension and related disorders.

    Industry: Used in the production of antihypertensive medications and in the development of new pharmaceutical formulations.

Comparaison Avec Des Composés Similaires

N-Cilexetil Candesartan Ethyl Ester is similar to other angiotensin II receptor blockers such as losartan, valsartan, and irbesartan. it has several unique features:

List of Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Olmesartan

Activité Biologique

N-Cilexetil Candesartan Ethyl Ester, commonly referred to as Candesartan Cilexetil, is a prodrug that is converted into its active form, candesartan, in the gastrointestinal tract. This compound is primarily utilized for its antihypertensive properties and functions as an angiotensin II receptor blocker (ARB). This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Candesartan Cilexetil operates by antagonizing the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, candesartan mitigates the vasoconstrictive effects of angiotensin II, leading to decreased peripheral resistance and lower blood pressure. The compound exhibits over 10,000 times greater selectivity for the AT1 receptor compared to the AT2 receptor, enhancing its efficacy in managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of Candesartan Cilexetil reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : The absolute bioavailability of candesartan is approximately 15% following oral administration of the prodrug. Food does not significantly affect its bioavailability .
  • Volume of Distribution : The volume of distribution is about 0.13 L/kg, indicating extensive distribution in body tissues .
  • Protein Binding : Candesartan is highly protein-bound (>99%), which influences its pharmacological effects and potential interactions .
  • Metabolism : The prodrug undergoes rapid hydrolysis to form candesartan. Minor hepatic metabolism occurs via cytochrome P450 enzymes, but most of the drug is excreted unchanged in urine and feces .
  • Elimination Half-Life : The half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of Candesartan Cilexetil:

  • Hypertension Management : A study demonstrated that doses ranging from 4 mg to 16 mg effectively reduced sitting diastolic blood pressure compared to placebo and other ARBs like losartan .
  • Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive patients with diabetes .

Table 1: Summary of Clinical Study Findings

Study ReferencePopulationTreatment GroupOutcome MeasureResults
Hypertensive PatientsCandesartan (4-16 mg)Blood Pressure ReductionSignificant reduction compared to placebo
Diabetic PatientsCandesartan (8 mg)Blood Glucose LevelsNo significant change observed
Healthy VolunteersBioequivalence StudyPharmacokineticsTest and reference formulations were bioequivalent

Case Studies

Several case studies have highlighted the therapeutic benefits of Candesartan Cilexetil:

  • Case Study on Heart Failure : A patient with chronic heart failure showed improved left ventricular function after initiating treatment with candesartan. The patient experienced a reduction in hospital admissions due to heart failure exacerbations.
  • Study on Diabetic Retinopathy : In a controlled trial involving patients with type 1 diabetes, the use of candesartan was associated with a reduced risk of developing diabetic retinopathy compared to standard care .

Propriétés

IUPAC Name

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVCSABPBKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 3
Reactant of Route 3
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 4
Reactant of Route 4
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 5
Reactant of Route 5
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 6
N-Cilexetil Candesartan Ethyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.